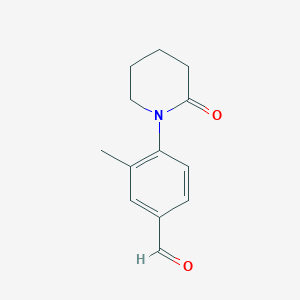
3-Methyl-4-(2-oxopiperidin-1-YL)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-4-(2-oxopiperidin-1-yl)benzaldehyde is a chemical compound that features a benzaldehyde core substituted with a methyl group and a 2-oxopiperidin-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(2-oxopiperidin-1-yl)benzaldehyde typically involves the reaction of 3-methylbenzaldehyde with 2-oxopiperidine. One common method includes the use of a Friedel-Crafts acylation reaction, where 3-methylbenzaldehyde is reacted with 2-oxopiperidine in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis starting from readily available precursors. For example, 4-chloronitrobenzene can be reacted with piperidine to form an intermediate, which is then subjected to further reactions including reduction and cyclization to yield the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-4-(2-oxopiperidin-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The methyl and oxopiperidinyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
Oxidation: 3-Methyl-4-(2-oxopiperidin-1-yl)benzoic acid.
Reduction: 3-Methyl-4-(2-oxopiperidin-1-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-Methyl-4-(2-oxopiperidin-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 3-Methyl-4-(2-oxopiperidin-1-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The oxopiperidinyl group can interact with active sites of enzymes, while the benzaldehyde moiety can form covalent or non-covalent interactions with target proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Apixaban: A direct inhibitor of activated factor X (FXa) that contains a similar oxopiperidinyl group.
4-[(2-oxopiperidin-1-yl)methyl]benzoic acid: Another compound with a similar structure but different functional groups.
Uniqueness
3-Methyl-4-(2-oxopiperidin-1-yl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzaldehyde core with a 2-oxopiperidin-1-yl group makes it a versatile intermediate for various synthetic applications.
Propriétés
Formule moléculaire |
C13H15NO2 |
|---|---|
Poids moléculaire |
217.26 g/mol |
Nom IUPAC |
3-methyl-4-(2-oxopiperidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C13H15NO2/c1-10-8-11(9-15)5-6-12(10)14-7-3-2-4-13(14)16/h5-6,8-9H,2-4,7H2,1H3 |
Clé InChI |
CYISWAGSBRCGQW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C=O)N2CCCCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


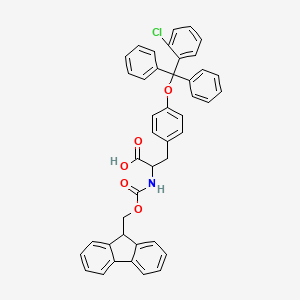

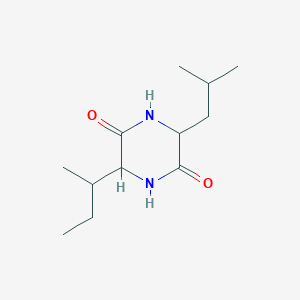
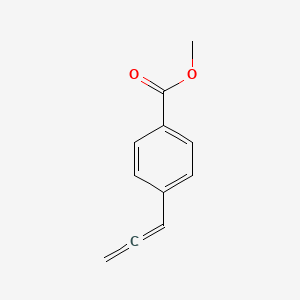
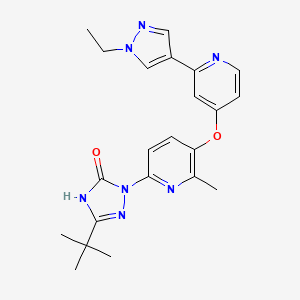
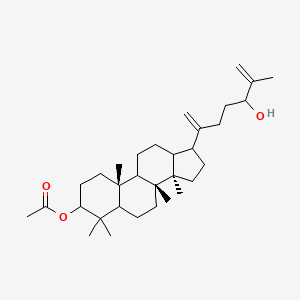
![Rel-(1R,2R,3S,3aR,8bS)-3a-(4-bromophenyl)-1,8b-dihydroxy-N,6,8-trimethoxy-3-phenyl-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]benzofuran-2-carboxamide](/img/structure/B15145827.png)
![2-methyl-3-[(7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalene-1,4-dione](/img/structure/B15145831.png)
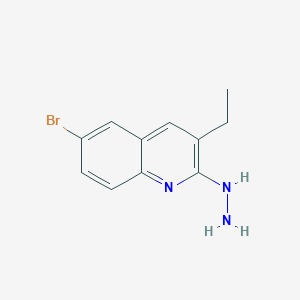

![4-[(1E)-Prop-1-en-1-yl]-4'-propyl-1,1'-bi(cyclohexane)](/img/structure/B15145838.png)
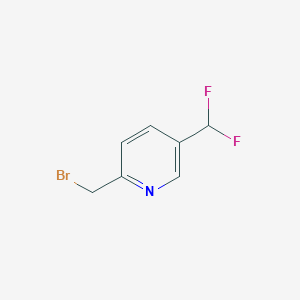
![7-[(1R,2R,3R,5R)-3,5-dihydroxy-2-[(3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid](/img/structure/B15145873.png)

